

An In-depth Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide*

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An Integrated Spectroscopic Approach to the Structure Elucidation of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial drugs.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its biological activity. The title compound, **6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide**, combines the quinoline core with a carbohydrazide moiety, a versatile linker and pharmacophore in its own right. As with any novel compound intended for downstream applications, particularly in drug development, unambiguous confirmation of its chemical structure is a non-negotiable prerequisite.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of **6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide**. We will move beyond a simple recitation of techniques, instead focusing on the causality behind the experimental choices and demonstrating how a multi-faceted spectroscopic approach creates a self-validating system of data. This integrated workflow ensures the highest degree of confidence in the final structural assignment.

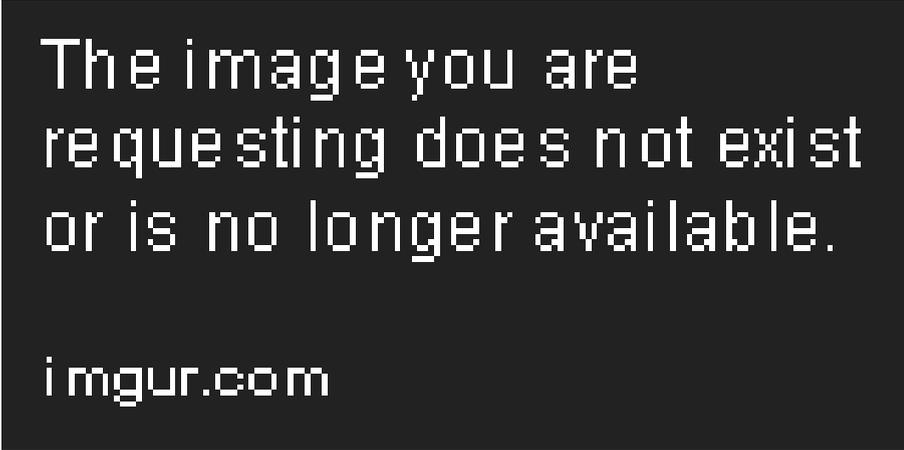
The Postulated Structure and Elucidation Strategy

Before initiating analysis, we begin with the proposed structure based on its synthesis, likely stemming from a Pfitzinger reaction followed by derivatization.[3] Our objective is to verify every atom and bond in this proposed structure.

Proposed Structure:

- Molecular Formula: $C_{16}H_{11}Cl_2N_3O$
- Molecular Weight: 344.19 g/mol

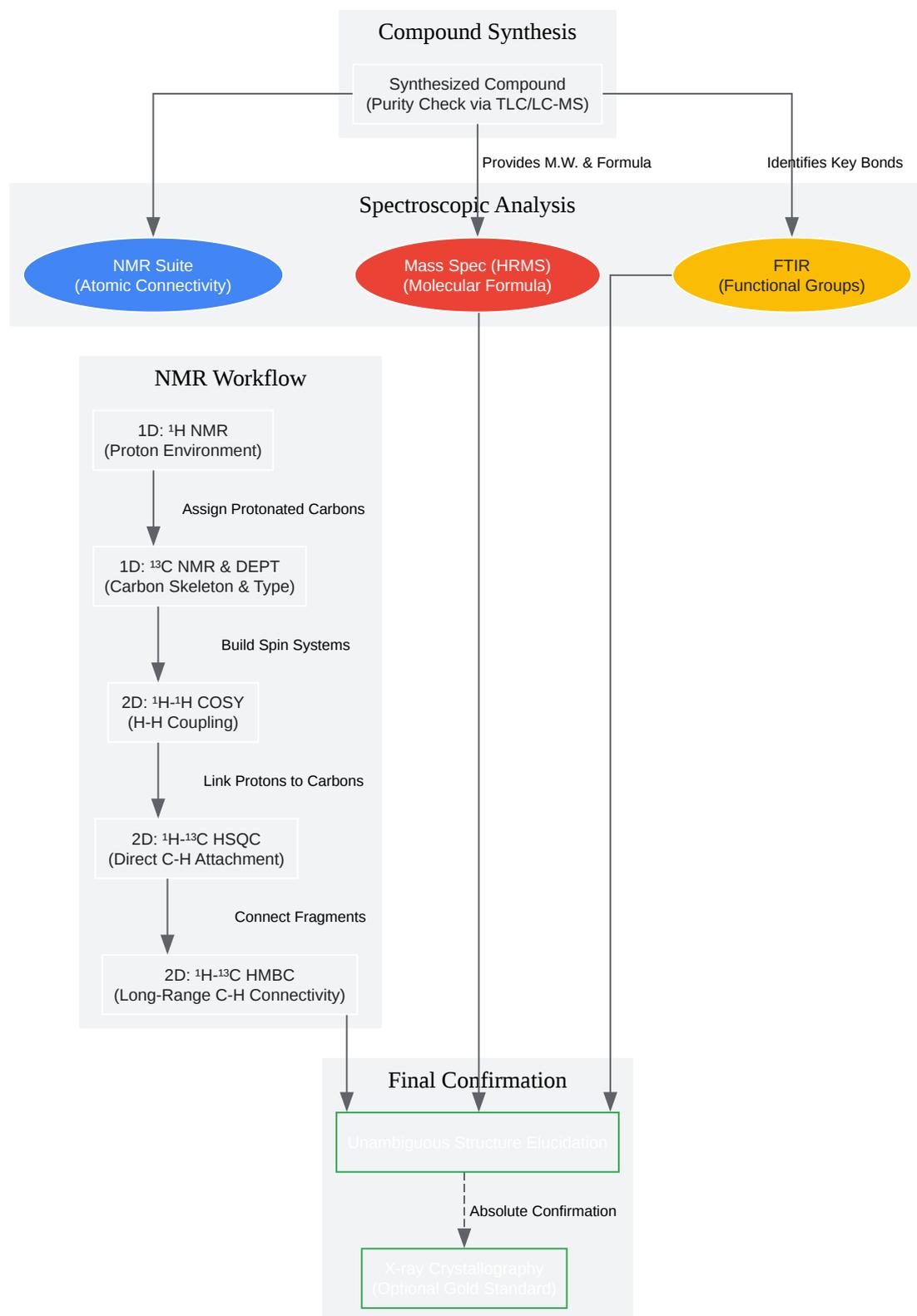
Atom Numbering for NMR Assignment:



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Our elucidation strategy is built on the principle of orthogonal data, where each technique provides a unique piece of the structural puzzle, and the final picture is assembled from the consensus of all results. This workflow minimizes ambiguity and ensures a robust, defensible conclusion.



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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Causality: The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

For $C_{16}H_{11}Cl_2N_3O$, the presence of two chlorine atoms creates a highly characteristic isotopic pattern. The two most abundant isotopes of chlorine are ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in three distinct peaks for the molecular ion:

- $[M]^+$: Contains two ^{35}Cl atoms.
- $[M+2]^+$: Contains one ^{35}Cl and one ^{37}Cl atom.
- $[M+4]^+$: Contains two ^{37}Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1, a definitive signature for a dichlorinated compound.

Expected Data Summary (HRMS ESI+)

Ion	Calculated m/z	Observed m/z	Description
$[M+H]^+$	344.0352	~344.035	Molecular ion peak (both ^{35}Cl).
$[M+H+2]^+$	346.0323	~346.032	Isotopic peak (one ^{35}Cl , one ^{37}Cl).

| $[M+H+4]^+$ | 348.0293 | ~348.029 | Isotopic peak (both ^{37}Cl). |

Fragmentation Analysis: Tandem MS (MS/MS) provides connectivity information. Key fragmentations in quinoline derivatives often involve the loss of small molecules like HCN, while carbonylhydrazides can cleave at the amide bond.^{[4][5][6]}

Infrared Spectroscopy: Identifying Functional Groups

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] It serves as a quick validation that the key chemical transformations in the synthesis have occurred.[8] For our target compound, we expect to see characteristic vibrations for the amide and amine groups of the carbohydrazide and the aromatic C=C/C=N bonds of the quinoline system.

Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3400	N-H stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3150 - 3250	N-H stretch	Secondary Amide (-CO-NH-)
1660 - 1680	C=O stretch (Amide I)	Carbohydrazide
1600 - 1620	N-H bend	Amine/Amide
1450 - 1580	C=C and C=N stretching	Aromatic Rings (Quinoline)

| 1080 - 1100 | C-Cl stretch | Aryl-Chloride |

The presence of these bands, particularly the N-H and C=O stretches, provides strong evidence for the successful incorporation of the carbohydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the cornerstone of structure elucidation for organic molecules.[9] A full suite of 1D and 2D experiments is required to assign every proton and carbon and map their connectivity.[10] [11]

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling).[1]

- Quinoline Ring Protons (H3, H5, H7, H8): These will appear in the aromatic region (typically δ 7.5-9.0 ppm). H5 is often a doublet, shifted downfield due to its proximity to the quinoline nitrogen. The protons H7 and H8 will show coupling to each other. H3 will likely be a singlet.
- 4-Chlorophenyl Ring Protons (H2', H3', H5', H6'): This will present as a classic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.4-8.2 ppm).
- Carbohydrazide Protons (-NH-NH₂): These protons are exchangeable with D₂O. They will appear as two broad singlets, typically at δ > 9.5 ppm for the -NH- and δ ~4.5-5.5 ppm for the -NH₂. Their exact shift can be highly dependent on solvent and concentration.

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each magnetically non-equivalent carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ carbons.

- Aromatic Carbons: 14 signals are expected in the aromatic region (δ 115-155 ppm).
- Quaternary Carbons (C2, C4, C4a, C6, C8a, C1', C4'): These will be visible in the broadband ¹³C spectrum but absent in DEPT-135.
- Carbonyl Carbon (C=O): This will be the most downfield signal, typically δ > 165 ppm.

2D NMR: Connecting the Pieces

While 1D NMR suggests the pieces, 2D NMR shows how they are connected.

- ¹H-¹H COSY (COrrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).^[12] We expect to see correlations between H7 and H8 on the quinoline ring, and between the adjacent protons on the 4-chlorophenyl ring (H2'/H3' and H5'/H6'). This confirms the individual spin systems.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.^[11] It is the primary tool for definitively assigning the signals of all protonated carbons.

- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.^[9] This allows us to connect the isolated spin systems and place the substituents correctly.

The following diagram illustrates the most critical HMBC correlations needed to confirm the global structure.

Caption: Key HMBC correlations for structural confirmation.

Critical HMBC Correlations:

- H3 to C2 and C4: Confirms the connectivity around the pyridine ring of the quinoline.
- H5 to C4 and C8a: Bridges the two rings of the quinoline system.
- H2'/H6' to C2: Unequivocally links the 4-chlorophenyl ring to the C2 position of the quinoline.
- -NH- proton to C4 and C=O: This is the most crucial correlation, as it definitively proves that the carbohydrazone substituent is attached at the C4 position via the amide nitrogen.

Predicted NMR Data Summary

The following table summarizes the predicted data based on known values for similar structures.^{[3][13][14]}

Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm)	Multiplicity	Key HMBC Correlations
C=O	~167.0	-	-	NH
NH	-	~10.8	br s	C=O, C4
NH ₂	-	~5.0	br s	C=O
2	~155.0	-	-	H3, H2'/H6'
3	~118.0	~8.1	s	C2, C4, C4a
4	~145.0	-	-	H3, H5, NH
4a	~148.5	-	-	H3, H5, H8
5	~126.0	~8.5	d	C4, C7, C8a
6	~135.0	-	-	H5, H7
7	~130.0	~7.9	dd	C5, C8a
8	~125.0	~8.0	d	C4a, C6
8a	~124.0	-	-	H5, H7
1'	~137.0	-	-	H2'/H6', H3'/H5'
2'/6'	~129.5	~8.2	d	C2, C4'
3'/5'	~129.0	~7.6	d	C1', C4'
4'	~136.0	-	-	H2'/H6', H3'/H5'

Single-Crystal X-ray Crystallography: The Gold Standard

Causality: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.^[15] It provides a three-dimensional map of electron density, from which the precise position of every non-hydrogen atom can be determined.^[16]

This technique is invaluable for:

- **Absolute Confirmation:** It directly visualizes the atomic connectivity and geometry.
- **Solid-State Conformation:** It reveals the molecule's preferred conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

The primary challenge is often growing a single crystal of sufficient quality, which can be a rate-limiting step.^[15] However, if successful, the resulting data is considered definitive proof of structure.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of **6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide** is achieved through a logical, multi-step process.

- HRMS confirms the correct molecular formula, $C_{16}H_{11}Cl_2N_3O$, via exact mass and the characteristic 9:6:1 isotopic pattern for two chlorine atoms.
- FTIR validates the presence of key functional groups: N-H and C=O from the carbohydrazide and the aromatic quinoline system.
- A full suite of NMR experiments provides the complete connectivity map. 1H and ^{13}C NMR identify the atomic building blocks, COSY connects protons within the same ring systems, HSQC links protons to their carbons, and crucial HMBC correlations piece together the entire molecular puzzle, definitively placing the 4-chlorophenyl group at C2 and the carbohydrazide at C4.

Each piece of data corroborates the others, leading to a single, consistent structural assignment. This integrated approach ensures the scientific integrity required for advancing a novel compound in research and development pipelines.

Appendix: Standard Operating Protocols

Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a ~0.1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

- Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis: Infuse the sample directly or via LC inlet. Acquire data in full scan mode over a range of m/z 100-600.
- Data Processing: Determine the exact mass of the $[M+H]^+$ ion and its isotopic peaks. Use the instrument software to calculate the molecular formula based on the exact mass and compare the theoretical vs. observed isotopic patterns.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} . Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction. Identify and label the wavenumbers for key absorption bands.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Causality: DMSO-d_6 is chosen for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, allowing for their observation.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- 1D Spectra Acquisition:

- ^1H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.
- ^{13}C NMR: Acquire with proton decoupling.
- DEPT-135: Acquire to differentiate CH/CH_3 (positive) from CH_2 (negative) signals.
- 2D Spectra Acquisition:
 - COSY: Use standard gradient-selected (gCOSY) parameters.
 - HSQC: Optimize for a one-bond $^1\text{J}(\text{CH})$ coupling constant of ~ 145 Hz.
 - HMBC: Optimize for a long-range $^n\text{J}(\text{CH})$ coupling constant of 8 Hz. Causality: 8 Hz is a good compromise to observe both 2-bond and 3-bond correlations without excessive signal loss.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ^1H and ^{13}C spectra to the residual solvent peak of DMSO-d_6 ($\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

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